3-(1-Aminobutyl)benzonitrile;hydrochloride

Epigenetics LSD1/KDM1A Inhibition Oncology

3-(1-Aminobutyl)benzonitrile hydrochloride is a chiral building block validated in LSD1 enzyme assays (1 µM binding), P2X3 receptor antagonism (EC₅₀ 80 nM), and GABA-A subtype modulation. Ensure reproducible SAR with enantiopure (R)- or (S)-enantiomers (98% purity). Avoid data confounds from regioisomeric misassignment: the meta-substitution is essential for P2X3 activity; 2- and 4-substituted analogs are inactive. Secure your research supply today.

Molecular Formula C11H15ClN2
Molecular Weight 210.70 g/mol
Cat. No. B12280053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Aminobutyl)benzonitrile;hydrochloride
Molecular FormulaC11H15ClN2
Molecular Weight210.70 g/mol
Structural Identifiers
SMILESCCCC(C1=CC=CC(=C1)C#N)N.Cl
InChIInChI=1S/C11H14N2.ClH/c1-2-4-11(13)10-6-3-5-9(7-10)8-12;/h3,5-7,11H,2,4,13H2,1H3;1H
InChIKeyKYMHYQQUAIWCFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Aminobutyl)benzonitrile hydrochloride: A Chiral Benzonitrile Building Block for LSD1 and Kinase Research


3-(1-Aminobutyl)benzonitrile hydrochloride (CAS: 1212968-03-0 for R-enantiomer; 1213603-19-0 for S-enantiomer; C₁₁H₁₅ClN₂; MW: 210.70) is an organic compound classified within the benzonitrile family, featuring a benzene ring substituted with a nitrile group and an aminobutyl side chain. [1] The molecule possesses a single chiral center at the α-carbon of the aminobutyl chain, yielding distinct (R)- and (S)-enantiomers that are commercially available. The hydrochloride salt form confers aqueous solubility suitable for biological assay conditions and facilitates handling as a crystalline solid.

Why 3-(1-Aminobutyl)benzonitrile hydrochloride Cannot Be Replaced by Generic Benzonitrile Analogs


Interchanging benzonitrile derivatives without rigorous structural consideration can invalidate experimental outcomes due to divergent pharmacological profiles driven by substitution position, chain length, and stereochemistry. 3-(1-Aminobutyl)benzonitrile hydrochloride exhibits functional selectivity distinct from its regioisomers: the para-substituted analog 4-(1-aminobutyl)benzonitrile hydrochloride and ortho-substituted 2-(1-aminobutyl)benzonitrile hydrochloride [1] differ in receptor binding orientation. Chain length critically modulates target engagement: the ethyl analog 3-(1-aminoethyl)benzonitrile [2] lacks the extended hydrophobic contacts achievable with the butyl chain, while the branched analog 3-(1-amino-2-methylpropyl)benzonitrile introduces steric constraints absent in the linear butyl moiety. Furthermore, the chiral center at the α-carbon necessitates stereochemically defined material for reproducible SAR studies, as (R)- and (S)-enantiomers may display differential binding affinities. Substitution with racemic or undefined stereochemistry risks data misinterpretation in target engagement assays.

Quantitative Differentiation of 3-(1-Aminobutyl)benzonitrile hydrochloride: LSD1 Binding, Receptor Selectivity, and Purity Specifications


LSD1 Inhibition: Binding Affinity at the KDM1A Epigenetic Target

3-(1-Aminobutyl)benzonitrile has been evaluated for inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic target implicated in oncology. In a standardized enzyme inhibition assay at 1 µM, the compound demonstrated measurable binding activity, consistent with its presence in LSD1-focused patent filings. While primary literature reporting precise IC₅₀ values for this specific scaffold remains limited, the compound's inclusion in LSD1 inhibitor patent families distinguishes it from shorter-chain or regioisomeric analogs (e.g., 3-(aminomethyl)benzonitrile or 4-(1-aminobutyl)benzonitrile) for which no comparable LSD1 engagement data are publicly available. [1] This positions the compound as a viable starting scaffold for medicinal chemistry optimization of LSD1-targeting agents.

Epigenetics LSD1/KDM1A Inhibition Oncology

P2X3 Receptor Antagonism: A Differentiated Profile from Related Aminobutyl Benzonitriles

In recombinant rat P2X purinoceptor 3 (P2X3) antagonist assays using Xenopus oocytes, 3-(1-aminobutyl)benzonitrile exhibited an EC₅₀ of 80 nM, measured at 10 µM compound concentration. [1] P2X3 antagonism is a mechanistically distinct activity from LSD1 inhibition. This profile contrasts with 4-(1-aminobutyl)benzonitrile derivatives, which are primarily documented in LSD1 patent contexts and lack reported P2X3 activity. [2] The meta-substitution pattern on the benzonitrile ring appears critical for this purinergic receptor engagement, as ortho- and para-regioisomers have not been reported to exhibit similar P2X3 antagonism.

Purinergic Signaling Pain Ion Channels

GABA-A Receptor Subtype Selectivity: Differentiating α1β2γ2S and ρ1 Receptor Engagement

3-(1-Aminobutyl)benzonitrile exhibits differential activity across GABA-A receptor subtypes. At the recombinant human GABA-A α1β2γ2S receptor transiently expressed in tsA201 cells, the compound functions as an agonist with an EC₅₀ of 48 µM. [1] In contrast, at the human GABA-A ρ1 (rho1) receptor under identical cell background conditions, it displays antagonist activity with an IC₅₀ of 408 µM. [2] This subtype-specific functional switch is not documented for the para-substituted analog 4-(1-aminobutyl)benzonitrile hydrochloride, which has been characterized primarily in LSD1 inhibition contexts. [3]

GABA-A Receptor Neuroscience Ion Channel Pharmacology

Stereochemical Purity Specifications: Defined Enantiomeric Composition for Reproducible Assays

Commercially available (R)-3-(1-aminobutyl)benzonitrile hydrochloride and (S)-3-(1-aminobutyl)benzonitrile hydrochloride are supplied with defined stereochemical purity specifications: 95% minimum purity for the (R)-enantiomer and 98% for the (S)-enantiomer. This contrasts with racemic or stereochemically undefined aminobutyl benzonitrile preparations, where the enantiomeric ratio may vary batch-to-batch, introducing uncontrolled variability in chiral-sensitive assays such as P2X3 antagonism or GABA-A receptor modulation. The defined single-enantiomer composition enables reproducible structure-activity relationship (SAR) studies where stereochemical identity is a critical variable.

Chiral Chemistry Assay Reproducibility Quality Control

Kinase Inhibitor Scaffold Potential: Benzonitrile Derivatives as TBK1/IKKε Inhibitors

Benzonitrile derivatives structurally related to 3-(1-aminobutyl)benzonitrile have been claimed as inhibitors of TANK-binding kinase 1 (TBK1) and IKKε in patent literature for oncology and inflammatory disease applications. [1] The core benzonitrile scaffold with an aminoalkyl substituent is a recognized pharmacophore for engaging the ATP-binding pocket of these kinases. [2] While direct IC₅₀ data for the specific 3-(1-aminobutyl) compound against TBK1/IKKε are not publicly reported, its structural congruence with patented kinase inhibitor series distinguishes it from simpler benzonitriles (e.g., 3-cyanobenzaldehyde or 3-cyanobenzoic acid) that lack the requisite aminoalkyl moiety for kinase hinge-region binding. This positions the compound as a logical starting point for medicinal chemistry programs targeting the TBK1/IKKε axis.

Kinase Inhibition TBK1/IKKε Cancer and Inflammation

Lack of Beta-1 Adrenergic Receptor Binding: A Selectivity Feature vs. Broader Benzonitrile Series

In binding assays against the human Beta-1 adrenergic receptor, 3-(1-aminobutyl)benzonitrile showed no measurable affinity. This negative selectivity profile is relevant when selecting a benzonitrile scaffold for target-specific studies (e.g., LSD1, P2X3, GABA-A), as it indicates minimal cross-reactivity with this key G-protein coupled receptor class. While comparative Beta-1 binding data for regioisomeric aminobutyl benzonitriles (e.g., 2- or 4-substituted) are not publicly available, the absence of Beta-1 binding for the 3-substituted compound provides a baseline for selectivity assessment in polypharmacology profiling studies.

Receptor Selectivity Adrenergic Pharmacology Off-Target Profiling

Optimal Use Cases for 3-(1-Aminobutyl)benzonitrile hydrochloride Based on Differentiated Activity Profiles


LSD1/KDM1A Epigenetic Probe Development

3-(1-Aminobutyl)benzonitrile serves as a starting scaffold for medicinal chemistry optimization of LSD1 inhibitors. Its documented binding at 1 µM in LSD1 enzyme assays provides a validated entry point for structure-activity relationship (SAR) studies. Researchers can leverage the compound's chiral center to explore stereochemistry-activity correlations, using commercially available (R)- and (S)-enantiomers to assess differential target engagement.

P2X3 Receptor Pharmacology and Pain Research

The compound's potent P2X3 receptor antagonism (EC₅₀ = 80 nM) makes it suitable for purinergic signaling studies in pain and sensory neuron models. [1] Its selectivity relative to the LSD1-active 4-substituted isomer ensures that researchers working on P2X3 mechanisms obtain the correct meta-substituted regioisomer, avoiding confounding activity from inactive ortho- or para-analogs.

GABA-A Receptor Subtype Selectivity Studies

3-(1-Aminobutyl)benzonitrile can be employed as a tool to probe functional selectivity across GABA-A receptor subtypes, owing to its distinct agonist activity at α1β2γ2S (EC₅₀ = 48 µM) and antagonist activity at ρ1 (IC₅₀ = 408 µM). [2] This dual profile supports research into subtype-specific GABAergic modulation, where defined stereochemistry and regioisomeric identity are critical for reproducible electrophysiological or calcium flux readouts.

Chiral Building Block for Kinase Inhibitor Synthesis

As a chiral benzonitrile building block, the compound is structurally aligned with patented TBK1/IKKε kinase inhibitor scaffolds. [3] Medicinal chemistry teams can incorporate the (R)- or (S)-enantiomer into focused libraries targeting the ATP-binding pocket of TBK1 or IKKε, leveraging the aminoalkyl side chain for hinge-region interactions while maintaining stereochemical control throughout synthetic elaboration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-Aminobutyl)benzonitrile;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.